6-Phenylhexyldimethylchlorosilane

Description

Contextualization within Organochlorosilane Chemistry Research

Organochlorosilanes represent a fundamental subclass of organosilicon compounds characterized by at least one silicon-chlorine bond. This functional group is highly reactive, making organochlorosilanes crucial intermediates and reagents in chemical synthesis. encyclopedia.pub The science of these compounds dates back to 1863 when Charles Friedel and James Crafts first synthesized an organochlorosilane. wikipedia.org Their primary utility lies in silylation, a process where a silyl (B83357) group is introduced into a molecule, often to act as a protective group for sensitive functional groups like alcohols. encyclopedia.pub The reaction of an organochlorosilane with an alcohol, for instance, yields a silyl ether and hydrochloric acid. encyclopedia.pub

6-Phenylhexyldimethylchlorosilane fits within this class as a bespoke reagent designed for specific applications. Unlike simpler organochlorosilanes such as dimethyldichlorosilane or trimethylsilyl (B98337) chloride, its structure is more complex, incorporating distinct functional components. dakenchem.comencyclopedia.pub

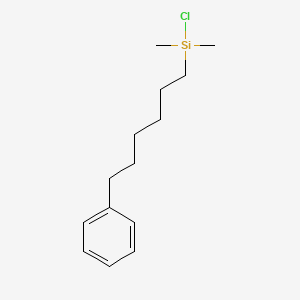

Dimethylchlorosilyl Group: This is the reactive center of the molecule, enabling it to chemically bond to surfaces containing hydroxyl groups. dakenchem.com

Hexyl Chain: This six-carbon alkyl chain provides significant hydrophobicity and acts as a flexible spacer. dakenchem.com

Phenyl Group: The terminal phenyl ring introduces aromaticity, which can engage in specific π-π interactions, enhancing the separation selectivity for aromatic compounds in chromatographic applications. dakenchem.com

Research in organochlorosilane chemistry focuses on synthesizing novel compounds with tailored properties for advanced applications. cfsilicones.com The development of molecules like this compound exemplifies this trend, where the combination of a reactive silane (B1218182) with specific organic functionalities leads to high-performance materials for specialized scientific and industrial purposes. cfsilicones.com

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, a broad class of chemicals containing carbon-silicon bonds, are integral to numerous areas of modern science and technology. wikipedia.orgresearchgate.net Their importance stems from the unique properties conferred by the silicon-carbon bond and the silicon atom itself, which differ significantly from their pure carbon analogues. wikipedia.orgcfsilicones.com These properties include high thermal stability, chemical inertness, hydrophobicity, and low surface energy. cfsilicones.comsbfchem.com

The versatility of organosilicon chemistry has led to a vast array of applications:

Materials Science: Silicones, which are polymers with a (Si-O) backbone (polysiloxanes), are perhaps the most well-known organosilicon products. They are used extensively as sealants, adhesives, lubricants, and for insulation due to their durability and resistance to high temperatures. encyclopedia.pubwikipedia.orgsbfchem.com

Organic Synthesis: Organosilanes are widely used as synthetic intermediates and protecting groups. encyclopedia.pubresearchgate.net The ability to introduce and later remove a silyl group under specific conditions is a cornerstone of modern organic chemistry. encyclopedia.pub

Electronics: The insulating properties of silicones are crucial for protecting sensitive electronic components from moisture and thermal stress. cfsilicones.comcfsilicones.com

Biomedical Applications: Due to their biocompatibility and chemical inertness, certain organosilicon compounds are used in medical devices and as drug delivery agents. cfsilicones.comsbfchem.com

Surface Modification: As demonstrated by this compound, organosilanes are excellent agents for modifying the surfaces of inorganic materials like silica (B1680970) and other minerals, tailoring them for specific functions such as chromatography or as fillers in composite materials. cfsilicones.comresearchgate.net

The continuous development of new organosilicon compounds with unique functionalities is a dynamic area of research. researchgate.net This ongoing innovation expands their utility in fields ranging from green chemistry and nanotechnology to advanced polymers and life sciences, solidifying their indispensable role in contemporary chemical science. cfsilicones.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(6-phenylhexyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClSi/c1-16(2,15)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,3-4,6,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKNKAIDGMTIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700669 | |

| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97451-53-1 | |

| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 6 Phenylhexyldimethylchlorosilane

Established Synthetic Pathways to 6-Phenylhexyldimethylchlorosilane

The principal synthetic routes to this compound are centered around the formation of the silicon-carbon bond at the hexyl chain. These methods are well-documented in organic chemistry and have been adapted for the specific synthesis of this silane (B1218182) derivative.

Hydrosilylation-Based Approaches

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a common and efficient method for the synthesis of organosilanes. In the context of this compound, this approach involves the reaction of 6-phenyl-1-hexene with dimethylchlorosilane (HSi(CH₃)₂Cl).

Reaction Scheme:

C₆H₅(CH₂)₄CH=CH₂ + HSi(CH₃)₂Cl → C₆H₅(CH₂)₆Si(CH₃)₂Cl

This reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. The catalyst facilitates the addition of the silyl (B83357) group to the terminal carbon of the alkene, resulting in the desired linear product.

| Parameter | Typical Condition |

| Reactants | 6-phenyl-1-hexene, Dimethylchlorosilane |

| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) |

| Solvent | Toluene, Xylene, or neat |

| Temperature | 50-100 °C |

| Reaction Time | 2-8 hours |

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

Grignard reactions provide a versatile method for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound via this route involves the preparation of a Grignard reagent from a 6-phenylhexyl halide, which then reacts with a dichlorosilane (B8785471).

The initial step is the formation of the Grignard reagent, 6-phenylhexylmagnesium bromide, by reacting 1-bromo-6-phenylhexane with magnesium metal in an ether solvent, typically tetrahydrofuran (THF).

Step 1: Grignard Reagent Formation

C₆H₅(CH₂)₆Br + Mg → C₆H₅(CH₂)₆MgBr

Subsequently, the freshly prepared Grignard reagent is reacted with an excess of dimethyldichlorosilane ((CH₃)₂SiCl₂). The nucleophilic Grignard reagent attacks the electrophilic silicon center, displacing one of the chloride ions.

Step 2: Reaction with Dichlorosilane

C₆H₅(CH₂)₆MgBr + (CH₃)₂SiCl₂ → C₆H₅(CH₂)₆Si(CH₃)₂Cl + MgBrCl

Using an excess of dimethyldichlorosilane is crucial to minimize the formation of the dialkylated byproduct, bis(6-phenylhexyl)dimethylsilane.

| Parameter | Typical Condition |

| Reactants | 1-bromo-6-phenylhexane, Magnesium, Dimethyldichlorosilane |

| Solvent | Anhydrous ether (e.g., THF, Diethyl ether) |

| Temperature | 0 °C to reflux |

| Reaction Time | 4-12 hours |

Alternative Synthetic Routes from Precursors

While hydrosilylation and Grignard reactions are the most common, alternative pathways to this compound can be envisioned, often starting from different precursors. For instance, a Williamson ether synthesis-like approach could theoretically be employed, though it is less common for carbon-silicon bond formation. Another possibility involves the reaction of a 6-phenylhexyllithium reagent, generated from the corresponding halide and an organolithium reagent, with dimethyldichlorosilane. However, the Grignard route is generally preferred due to the lower cost and easier handling of magnesium compared to organolithium reagents.

Advancements in Synthetic Catalysis for this compound

Recent advancements in catalysis have focused on improving the efficiency, selectivity, and sustainability of the synthesis of this compound, particularly through the refinement of hydrosilylation catalysts.

Development of Highly Selective Catalytic Systems

The primary goal in the hydrosilylation of 6-phenyl-1-hexene is to achieve high regioselectivity for the terminal (anti-Markovnikov) addition product. While traditional platinum catalysts are effective, research has explored the use of other transition metal catalysts, such as those based on rhodium and iridium, which can offer different selectivity profiles and functional group tolerance. The development of catalysts with well-defined ligand spheres allows for finer control over the steric and electronic environment of the metal center, leading to improved selectivity.

Studies on Reaction Efficiency and Yield Enhancement

Efforts to enhance reaction efficiency and yield have focused on several key areas:

Catalyst Loading: The development of more active catalysts allows for lower catalyst loading, which reduces costs and simplifies product purification by minimizing residual metal contamination.

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reactant stoichiometry is crucial for maximizing yield and minimizing side reactions, such as the isomerization of the starting alkene.

Catalyst Immobilization: Immobilizing the catalyst on a solid support facilitates its separation from the reaction mixture and allows for its reuse, contributing to a more sustainable and cost-effective process.

| Advancement Area | Objective | Approach |

| Catalyst Design | Higher Selectivity | Use of rhodium and iridium complexes; Ligand modification |

| Process Optimization | Increased Yield and Efficiency | Lowering catalyst loading; Fine-tuning reaction conditions |

| Sustainability | Catalyst Reusability | Immobilization of catalysts on solid supports |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. While specific green routes for this compound are not documented, general principles of green chemistry can be applied to its hypothetical synthesis.

The direct synthesis of organosilanes, such as the Müller-Rochow process, is a cornerstone of the silicone industry but often involves high temperatures and can generate significant waste streams. mdpi.com Greener alternatives are actively being explored, such as the direct mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether, which avoids the use of chlorosilanes altogether. rsc.org

In the context of the synthetic routes for this compound, several green chemistry principles can be considered:

Atom Economy: Hydrosilylation inherently has a higher atom economy than the Grignard route, as all atoms of the reactants are incorporated into the final product. The Grignard synthesis, on the other hand, produces magnesium halide salts as a stoichiometric byproduct.

Use of Catalysis: The hydrosilylation route utilizes a catalyst, which is used in small amounts and can potentially be recycled, reducing waste compared to the stoichiometric use of magnesium in the Grignard reaction. researchgate.net

Safer Solvents: The choice of solvent has a significant environmental impact. In Grignard synthesis, replacing traditional ethers with greener alternatives, if possible, would be a key improvement. For hydrosilylation, solvent-free conditions or the use of more environmentally friendly solvents would enhance the greenness of the process.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures would reduce the energy consumption of the synthesis. This could involve the development of more active catalysts for hydrosilylation or optimizing the Grignard reaction to proceed efficiently at milder temperatures.

| Green Chemistry Principle | Application to Grignard Synthesis | Application to Hydrosilylation |

| Atom Economy | Lower, produces MgX₂ byproduct | High, 100% theoretical atom economy |

| Catalysis vs. Stoichiometric Reagents | Uses stoichiometric magnesium | Uses catalytic amounts of transition metals |

| Safer Solvents | Potential to explore greener ether alternatives | Potential for solvent-free conditions or greener solvents |

| Energy Efficiency | Optimization of reaction temperature | Development of low-temperature catalysts |

Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound to achieve the high purity required for research applications, such as the preparation of HPLC stationary phases, is a critical step. Chlorosilanes are reactive compounds, particularly towards moisture, and thus all purification techniques must be conducted under anhydrous conditions. wikipedia.org

Fractional distillation is the most common and effective method for purifying chlorosilanes. wikipedia.org This technique separates compounds based on differences in their boiling points. For this compound, fractional distillation under reduced pressure would likely be employed to prevent thermal decomposition at high temperatures. The efficiency of the separation depends on the difference in boiling points between the desired product and any impurities, such as unreacted starting materials or byproducts from side reactions.

In addition to fractional distillation, other techniques can be used to remove specific types of impurities:

Vapor-Phase Adsorption: For removing trace impurities, particularly boron-containing compounds, passing the chlorosilane vapor through a fixed bed of silica (B1680970) can be an effective method. google.com

Ion-Exchange Resins: Anion exchange resins have been used to purify trichlorosilane (B8805176) by removing impurities like phosphorus trichloride and boron trichloride. google.com A similar approach could potentially be adapted for the purification of this compound.

Chemical Treatment: In some cases, treatment with specific chemical agents followed by distillation can be used to remove certain impurities.

The purity of the final product would be assessed using analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm the structure and identify any remaining impurities.

| Purification Technique | Principle of Separation | Target Impurities |

| Fractional Distillation | Difference in boiling points | Unreacted starting materials, byproducts with different volatilities |

| Vapor-Phase Adsorption | Adsorption onto a solid support (e.g., silica) | Trace impurities, such as boron compounds |

| Ion-Exchange Resins | Selective binding of impurities to the resin | Ionic or polar impurities |

Reactivity and Mechanistic Investigations of 6 Phenylhexyldimethylchlorosilane

Hydrolysis and Condensation Reactions of the Chlorosilane Moiety

The silicon-chlorine bond in 6-phenylhexyldimethylchlorosilane is highly susceptible to hydrolysis, a reaction that initiates a cascade of subsequent condensation processes. This reactivity is a general feature of chlorosilanes and is driven by the high affinity of silicon for oxygen. wikipedia.orgwikipedia.orglibretexts.org

Kinetic and Thermodynamic Studies of Hydrolysis

The rate of hydrolysis is influenced by several factors:

Steric Hindrance: The bulky phenylhexyl group is expected to sterically hinder the approach of a water molecule to the silicon center, potentially leading to a slower hydrolysis rate compared to smaller alkyldimethylchlorosilanes.

Electronic Effects: The phenyl group, being weakly electron-withdrawing, may slightly increase the electrophilicity of the silicon atom, thereby promoting nucleophilic attack.

Solvent: The choice of solvent can significantly impact the rate of hydrolysis. Protic solvents can participate in the reaction mechanism, while the polarity of the solvent can influence the stability of transition states. researchgate.net

pH: The hydrolysis of chlorosilanes is catalyzed by both acids and bases. unm.educfmats.com Under acidic conditions, protonation of the chlorine atom makes it a better leaving group. Under basic conditions, the nucleophile is the more reactive hydroxide (B78521) ion.

Table 1: Illustrative Hydrolysis Rate Data for Related Chlorosilanes

| Compound | Conditions | Relative Rate | Reference |

| Trimethylchlorosilane | Neutral aqueous | Fast | wikipedia.org |

| tert-Butyldimethylchlorosilane | Neutral aqueous | Slower | General Knowledge |

| Phenyldimethylchlorosilane | Neutral aqueous | Moderate | Inferred from general principles |

Note: This table provides a qualitative comparison as specific rate constants for this compound are not available.

Thermodynamically, the hydrolysis of chlorosilanes is highly favorable due to the formation of the very strong silicon-oxygen bond and the release of hydrogen chloride. wikipedia.org

Mechanistic Pathways of Silanol (B1196071) Formation and Condensation

The hydrolysis of this compound proceeds through a nucleophilic substitution reaction at the silicon center. The initial step involves the attack of a water molecule on the silicon atom, leading to the formation of a transient pentacoordinate intermediate or transition state. nih.govresearchgate.net This is followed by the departure of the chloride ion, yielding the corresponding silanol, 6-phenylhexyldimethylsilanol.

Reaction Scheme 1: Hydrolysis of this compound

The newly formed silanol is itself reactive and can undergo condensation with another silanol molecule or with an unreacted chlorosilane molecule to form a siloxane, which contains a stable Si-O-Si linkage. wikipedia.orgstackexchange.com This condensation reaction is also typically catalyzed by acid or base. unm.edu

Reaction Scheme 2: Condensation of 6-Phenylhexyldimethylsilanol

The balance between hydrolysis and condensation is influenced by the reaction conditions, such as the concentration of water and the catalyst used. libretexts.orggelest.com

Influence of Solvent and Catalyst on Reactivity

The choice of solvent plays a crucial role in the hydrolysis and condensation of this compound. Protic solvents, such as water and alcohols, can act as both a reactant and a catalyst. Aprotic solvents can modulate the solubility of the reactants and influence the stability of charged intermediates. The rate of hydrolysis generally increases with the polarity of the solvent. researchgate.net

Catalysts are often employed to control the rate and selectivity of these reactions.

Acid Catalysts: Acids, such as HCl (which is also a byproduct of the hydrolysis), can protonate the chlorine atom, making it a better leaving group and accelerating the hydrolysis. unm.edu

Base Catalysts: Bases, such as amines or hydroxides, can deprotonate water to generate the more nucleophilic hydroxide ion, which attacks the silicon center more readily. unm.edu The presence of a weak base, like pyridine (B92270) or a tertiary amine, is common in silylation reactions to neutralize the HCl byproduct. libretexts.org

Table 2: Common Catalysts for Chlorosilane Hydrolysis and Condensation

| Catalyst Type | Example | Mode of Action |

| Acid | HCl, Acetic Acid | Protonation of the leaving group |

| Base | Pyridine, Triethylamine, NaOH | Generation of a stronger nucleophile |

Silylation Reactions Mediated by this compound

This compound can be used as a silylating agent to introduce the 6-phenylhexyldimethylsilyl group onto various nucleophiles, most commonly alcohols, to form silyl (B83357) ethers. This reaction is a cornerstone of protecting group chemistry in organic synthesis.

Nucleophilic Substitution Mechanisms at the Silicon Center

The silylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The generally accepted mechanism is an SN2-type process at silicon (SN2@Si). core.ac.uk In this mechanism, the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic silicon center. This leads to a trigonal bipyramidal transition state where the incoming alcohol and the leaving chloride ion occupy the axial positions.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride that is formed, preventing it from protonating the alcohol or catalyzing side reactions. libretexts.org

Reaction Scheme 3: Silylation of an Alcohol

The rate of silylation is influenced by the steric bulk of both the alcohol and the silylating agent. The bulky phenylhexyl group on the silicon atom may slow down the rate of silylation compared to less hindered chlorosilanes.

Regioselectivity and Stereoselectivity in Silylation Processes

While specific studies on the regioselectivity and stereoselectivity of silylations using this compound are scarce, general principles of silylation chemistry can be applied.

Regioselectivity: In the silylation of polyols (molecules with multiple hydroxyl groups), regioselectivity is often governed by steric factors. Less sterically hindered hydroxyl groups are generally silylated more readily. For instance, in a molecule with both a primary and a secondary alcohol, the primary alcohol would be expected to react preferentially with the sterically demanding this compound.

Table 3: Expected Regioselectivity in the Silylation of a Diol

| Substrate | Expected Major Product | Rationale |

| 1,2-Propanediol | 1-((6-Phenylhexyldimethylsilyl)oxy)propan-2-ol | Silylation at the less sterically hindered primary alcohol is favored. |

Stereoselectivity: When a chiral alcohol is silylated, the reaction can proceed with varying degrees of stereoselectivity. The formation of a new stereocenter at silicon is not typical in these reactions unless a chiral catalyst or auxiliary is employed. If the silylation is performed on a racemic mixture of a chiral alcohol, it can sometimes be used as a method for kinetic resolution if one enantiomer reacts significantly faster than the other, though this would require a chiral catalyst or a chiral silylating agent. There is no indication in the available literature that this compound itself would induce significant stereoselectivity in the silylation of a racemic alcohol without external chiral influence.

Reactivity with Diverse Functional Groups (e.g., hydroxyl, amino, carboxyl)

The silicon-chlorine bond in chlorosilanes is known to be highly reactive towards nucleophiles. In the case of this compound, the dimethylchlorosilyl group is the primary site of such reactions.

Hydroxyl Groups: Generally, chlorosilanes react readily with hydroxyl groups (present in alcohols, water, and on surfaces like silica) to form silyl ethers with the elimination of hydrogen chloride (HCl). This reaction is a fundamental method for the surface modification and the formation of protective layers. The reaction proceeds via a nucleophilic attack of the oxygen atom of the hydroxyl group on the silicon atom.

Amino Groups: Similarly, primary and secondary amines are expected to react with the chlorosilyl moiety to form silylamines, again with the elimination of HCl. This reaction is crucial in the synthesis of various nitrogen-containing organosilicon compounds.

Carboxyl Groups: The reaction with carboxylic acids is also anticipated, leading to the formation of silyl esters. These reactions are often utilized in organic synthesis for the protection of carboxylic acid functionalities.

Reactivity of the Phenylhexyl Organic Ligand

The 6-phenylhexyl group offers two distinct regions for potential chemical modification: the aromatic phenyl ring and the aliphatic hexyl chain.

Aromatic Ring Reactivity Studies

The phenyl ring of this compound can theoretically undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effect of the alkylsilyl side chain (- (CH₂)₆Si(CH₃)₂Cl) on the aromatic ring is a key factor in determining the position of substitution (ortho, meta, or para). The electronic nature of the silyl group can be complex, acting as either an electron-donating or electron-withdrawing group depending on the specific reaction and the mechanism involved. However, no specific studies detailing these reactions on this compound have been identified.

Aliphatic Chain Reactivity and Functionalization

The hexyl chain is generally less reactive than the aromatic ring or the chlorosilyl group. Functionalization of the aliphatic chain would likely require more vigorous conditions, such as free-radical reactions (e.g., radical halogenation) or C-H activation catalysis. These methods allow for the introduction of functional groups at specific positions along the alkyl chain. Again, the scientific literature lacks specific examples of such functionalization applied to this compound.

Stability and Degradation Pathways under Controlled Research Conditions

The stability of this compound is primarily dictated by the reactivity of the Si-Cl bond.

Hydrolytic Stability: In the presence of moisture, the chlorosilyl group is expected to undergo rapid hydrolysis to form the corresponding silanol (6-Phenylhexyldimethylsilanol). This silanol is often an intermediate and can subsequently undergo condensation to form a disiloxane. The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts.

Thermal Stability: Organosilanes, in general, exhibit good thermal stability. Thermal degradation would likely involve the cleavage of the weakest bonds in the molecule. The Si-C and C-C bonds of the phenylhexyl chain are potential sites for cleavage at elevated temperatures. The specific decomposition products and the temperatures at which they form have not been documented for this compound.

Research Applications of 6 Phenylhexyldimethylchlorosilane in Advanced Materials Science

Surface Modification and Functionalization Studies

The ability of 6-phenylhexyldimethylchlorosilane to form robust covalent bonds with hydroxyl-rich surfaces makes it an effective agent for altering the surface properties of a wide range of substrates. The dimethylchloro-functional group readily reacts with surface hydroxyl groups, leading to the formation of a stable siloxane bond and the release of hydrochloric acid. This process anchors the phenylhexyl moiety to the surface, transforming its chemical and physical characteristics.

Covalent Grafting onto Inorganic Substrates

The covalent attachment of this compound to inorganic substrates is a key strategy for tailoring their surface energy, wettability, and interfacial interactions.

The most well-documented application of this compound is in the preparation of stationary phases for high-performance liquid chromatography (HPLC). chromatographyonline.comelementlabsolutions.comhplc.eu By covalently bonding the silane (B1218182) to the surface of porous silica (B1680970) particles, a "phenyl-hexyl" stationary phase is created. chromatographyonline.comelementlabsolutions.comhplc.eu This type of phase offers a unique combination of hydrophobic and π-π interaction capabilities, providing alternative selectivity compared to traditional alkyl-bonded phases like C18. chromatographyonline.comelementlabsolutions.comchromatographyonline.com

The hexyl chain provides a degree of hydrophobicity, while the terminal phenyl group allows for specific interactions with aromatic and unsaturated analytes through π-π stacking. chromatographyonline.comelementlabsolutions.com This dual-mode interaction mechanism makes phenyl-hexyl columns particularly effective for the separation of complex mixtures containing aromatic compounds, such as pharmaceuticals, natural products, and polyphenyls. qub.ac.uk

Research has shown that phenyl-hexyl stationary phases can offer superior resolution for certain classes of compounds compared to both C18 and biphenyl (B1667301) phases. qub.ac.uk The selectivity can be further tuned by the choice of organic modifier in the mobile phase. For instance, methanol (B129727) tends to enhance π-π interactions, leading to increased retention and altered selectivity for aromatic analytes compared to acetonitrile. hplc.eu The performance of these stationary phases is influenced by factors such as the bonding density of the phenyl-hexyl ligands and the properties of the underlying silica support.

Table 1: Comparative Chromatographic Performance of Phenyl-Hexyl Phase

| Analyte Class | Phenyl-Hexyl Phase Characteristics | Comparison with Other Phases | Reference |

| Polyphenyls | Superior separation of terphenyl and quaterphenyl (B1678625) isomers. | Outperformed C18 and biphenyl phases in resolving complex isomer mixtures. | qub.ac.uk |

| Aromatic Compounds | Shows alternative selectivity due to π-π interactions. | Can provide different elution orders compared to C18 phases. | chromatographyonline.comchromatographyonline.com |

| Peptides | Offers subtle but useful selectivity differences for peptide mixtures. | Can improve the resolution of critical peptide pairs compared to C18 phases. | halocolumns.com |

While the modification of metal oxides like titania (TiO₂) and zirconia (ZrO₂) with organosilanes is a common strategy to improve their dispersibility in organic media and to functionalize their surfaces for various applications, specific research detailing the use of this compound for this purpose is limited in the available literature. csic.esrsc.orgresearchgate.netrsc.org In principle, the chlorosilane group of this compound can react with the surface hydroxyl groups present on metal oxides in a similar manner to its reaction with silica. This modification would impart a hydrophobic character to the metal oxide nanoparticles, which could be beneficial for their incorporation into polymer composites or for creating self-cleaning surfaces. The phenyl group could also introduce specific catalytic or adsorptive properties. However, detailed studies and characterization data for such systems are not widely reported.

The functionalization of semiconductor surfaces, such as silicon, with self-assembled monolayers (SAMs) of organosilanes is a critical area of research for applications in molecular electronics, biosensors, and passivation. nih.govnih.gov The formation of a dense, ordered monolayer can precisely control the interfacial properties. The covalent grafting of this compound onto a silicon surface would create a hydrophobic and aromatic interface. This could be utilized to control the wetting properties of the surface or to direct the assembly of subsequent layers. While the general principles of silane SAM formation on silicon are well-established, specific research focusing on the detailed characterization and application of this compound monolayers on semiconductor interfaces is not extensively documented in the reviewed literature.

Modification of Organic Polymer Surfaces

The surface modification of organic polymers is often necessary to enhance their biocompatibility, improve adhesion, or introduce new functionalities. While various grafting techniques exist to modify polymer surfaces, direct evidence of the use of this compound for this purpose is scarce in the scientific literature. researchgate.net For polymers that possess surface hydroxyl groups, a direct reaction with the chlorosilane could be possible. For others, surface activation through methods like plasma treatment to introduce hydroxyl groups would be a prerequisite. Such a modification could render a hydrophilic polymer surface hydrophobic.

Bio-Interface Engineering and Bioconjugation Research

Role in Polymer Chemistry Research

Organosilicon polymers, such as polysiloxanes, are synthesized from monomeric precursors like chlorosilanes. wiley-vch.degoogle.com The synthesis generally involves the hydrolysis of the chloro- or alkoxy-silane, which leads to the formation of silanol (B1196071) (Si-OH) intermediates. These intermediates then undergo polycondensation to form the characteristic siloxane (Si-O-Si) backbone of the polymer.

Given its structure, this compound can serve as a monofunctional precursor. The hydrolysis of its single, highly reactive Si-Cl bond would yield 6-phenylhexyldimethylsilanol. While a monofunctional precursor cannot form a polymer chain on its own, it can be used as a chain-terminating or end-capping agent. When introduced into a polymerization reaction with di- or tri-functional silane monomers (like dichlorosilanes), it controls the polymer's molecular weight and introduces a specific end-group—the phenylhexyl group. This allows for the synthesis of organosilicon polymers with tailored properties, where the terminal phenylhexyl group can impart specific solubility, hydrophobicity, or interfacial characteristics to the final material.

Chain transfer agents are crucial in polymerization processes, particularly free-radical polymerization, for controlling the molecular weight of the resulting polymer. A chain transfer reaction involves the termination of a growing polymer chain and the initiation of a new one, effectively transferring the reactive radical center. wikipedia.orglibretexts.org This process helps to regulate the average chain length and prevent the formation of excessively long polymers or gels. researchgate.net Commonly used chain transfer agents include thiols and certain halogenated compounds. researchgate.net

While in theory any molecule that can react with a growing polymer radical can act as a chain transfer agent, the efficiency varies greatly. There is no specific research in the reviewed literature that documents the use of this compound as a dedicated chain transfer agent. Its chemical structure is not typical of highly efficient chain transfer agents. The Si-Cl bond is primarily reactive towards nucleophiles, as seen in hydrolysis, rather than the radical species that dominate chain-growth polymerization. Therefore, its function as a polymerization modifier through this mechanism is not a primary application.

Cross-linking is a process that links individual polymer chains together to form a three-dimensional network. numberanalytics.comwikipedia.org This network structure significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. specialchem.comchempoint.com A cross-linking agent is a molecule that facilitates this process, and to do so, it must possess at least two reactive functional groups capable of forming bonds with two or more separate polymer chains. chempoint.com

This compound is a monofunctional silane, meaning it has only one reactive site—the single Si-Cl bond. Consequently, it cannot function as a cross-linking agent on its own, as it is incapable of bridging two polymer chains. Instead of forming a network, its reaction with a polymer would result in grafting the 6-phenylhexyl-dimethylsilyl group onto the polymer backbone. While this modification can alter the polymer's properties, it does not create the interconnected network characteristic of cross-linking.

Chromatographic Separations Research

The most significant and well-documented application of this compound is in the field of analytical chemistry, specifically in the surface modification of stationary phases for high-performance liquid chromatography (HPLC).

The performance of HPLC is highly dependent on the stationary phase, which is responsible for the separation of components in a mixture. specialchem.com Silica gel is a common support material for stationary phases, but its surface, rich in polar silanol groups (Si-OH), often requires modification to achieve desired separation selectivities. numberanalytics.com this compound serves as an advanced surface modification reagent for this purpose.

The reactive chlorosilane group (Si-Cl) readily undergoes a condensation reaction with the surface silanol groups of the silica particles, forming stable covalent silicon-oxygen-silicon (Si-O-Si) bonds. This process chemically bonds the 6-phenylhexyldimethylsilyl group to the silica surface, creating what is known as a "bonded stationary phase."

The unique structure of the bonded moiety imparts dual separation characteristics to the stationary phase:

Hydrophobicity : The long hexyl alkyl chain provides strong hydrophobicity, making the resulting stationary phase ideal for reversed-phase HPLC (RP-HPLC), a technique used for separating non-polar and weakly polar compounds.

Aromatic Selectivity : The terminal phenyl group offers an additional interaction mechanism through π-π interactions. This allows the stationary phase to selectively retain aromatic compounds, providing unique selectivity that differs from standard alkyl-only phases (like C8 or C18).

This dual-mode interaction capability makes phenyl-hexyl stationary phases highly versatile for separating complex mixtures, such as those found in pharmaceutical analysis, natural product extracts, and environmental samples. wikipedia.org

Research into columns packed with this compound-modified silica focuses on characterizing their performance, particularly their unique selectivity and resolving power. The combination of hydrophobic and π-π interactions allows for enhanced separation of analytes that are difficult to resolve on traditional C18 (octadecylsilane) phases.

Column Selectivity: Phenyl-based stationary phases are known to provide alternative selectivity compared to purely aliphatic phases. researchgate.net The phenyl ring acts as a soft Lewis base, capable of entering into charge-transfer interactions with electron-poor aromatic analytes. researchgate.netlibretexts.org The hexyl spacer in the 6-phenylhexyl ligand provides a degree of hydrophobic interaction that is intermediate between shorter phenyl-propyl and longer C18 phases. This specific combination allows for fine-tuning separations. For instance, a phenyl-hexyl column can show greater retention for aromatic compounds relative to aliphatic compounds of similar hydrophobicity when compared to a C18 column.

Performance Characteristics: The performance of these columns is evaluated based on several parameters, including efficiency (plate count), peak shape, and resolution. Studies have shown that Ascentis® Express Phenyl-Hexyl columns, which utilize this type of stationary phase on superficially porous particles, provide high efficiency at lower backpressures, a key feature of UHPLC (Ultra-High Performance Liquid Chromatography). hengdasilane.com The selectivity of these columns has been demonstrated in the separation of various compound classes, including benzodiazepines, where the phenyl-hexyl phase provides different elution orders and improved resolution compared to other reversed-phase materials. hengdasilane.com

Below is a table summarizing the interaction mechanisms and typical applications for stationary phases modified with this compound.

| Feature | Description | Primary Interaction Mechanism | Target Analytes |

| Phenyl Group | Provides aromatic character to the stationary phase. | π-π interactions, weak electrostatic forces. | Aromatic compounds, compounds with electron-withdrawing groups, polycyclic aromatic hydrocarbons (PAHs). wikipedia.orglibretexts.org |

| Hexyl Chain | A six-carbon alkyl chain that imparts non-polar character. | Hydrophobic (van der Waals) interactions. | Non-polar and moderately polar organic molecules, peptides, drug molecules. wikipedia.org |

| Combined Effect | Offers mixed-mode separation capabilities. | Combination of hydrophobic and π-π interactions. | Complex mixtures containing both aliphatic and aromatic components, natural products, structurally similar compounds. wikipedia.org |

The following table illustrates the comparative selectivity of a Phenyl-Hexyl phase versus a standard C18 phase for different classes of compounds.

| Compound Class | Typical Behavior on C18 | Typical Behavior on Phenyl-Hexyl | Rationale for Difference |

| Non-polar Aliphatic Compounds | Strong retention based on hydrophobicity. | Moderate retention based on hydrophobicity. | C18 has higher carbon load and is more hydrophobic. |

| Aromatic Compounds (e.g., Benzene, Toluene) | Retention based on hydrophobicity. | Enhanced retention relative to aliphatic compounds of similar size. | Additional π-π interactions between the analyte and the phenyl rings of the stationary phase. libretexts.org |

| Polar Aromatic Compounds (e.g., Phenols) | Moderate retention, can have peak tailing. | Improved peak shape and potentially different selectivity. | π-π interactions and dipole-dipole interactions can provide better separation. |

| Benzodiazepines | Good separation. | Alternative selectivity and potentially improved resolution for certain pairs. | The heterocyclic aromatic structure of benzodiazepines interacts strongly with the phenyl-hexyl phase. hengdasilane.com |

Nanomaterial Functionalization and Hybrid Material Development

The strategic modification of nanoparticle surfaces is a cornerstone of modern materials science, enabling the development of advanced hybrid materials with tailored properties. This compound has been identified as a specialized surface modifier, particularly for silica nanoparticles intended for applications such as high-performance liquid chromatography (HPLC) packing materials. cfsilicones.com Its unique molecular structure, featuring a reactive chlorosilane head, a flexible hexyl chain, and a terminal phenyl group, offers a versatile platform for tuning the surface chemistry and, consequently, the performance of nanomaterials.

The functionalization process typically involves the reaction of the chlorosilane group with hydroxyl (-OH) groups present on the surface of inorganic nanomaterials like silica or metal oxides. This reaction forms a stable covalent bond (Si-O-nanoparticle), anchoring the 6-phenylhexyl moiety to the nanoparticle surface. The dimethyl substitution on the silicon atom results in a less cross-linked, more uniform monolayer on the material's surface.

The dual nature of the 6-phenylhexyl ligand is key to its utility. The hexyl chain provides a hydrophobic spacer of a defined length, while the terminal phenyl group introduces specific aromatic interactions. This combination allows for the creation of hybrid materials with unique interfacial properties. In the context of HPLC, for instance, silica nanoparticles functionalized with this compound can exhibit mixed-mode chromatographic behavior, separating analytes based on both hydrophobic and π-π stacking interactions.

Beyond chromatography, it is anticipated that this compound could be employed in the development of a range of hybrid materials. By incorporating nanoparticles functionalized with this silane into polymer matrices, it would be possible to modulate the mechanical, thermal, and optical properties of the resulting composite material. The phenyl groups could enhance the refractive index and thermal stability, while the hexyl chains could improve dispersion and compatibility between the inorganic nanoparticles and the organic polymer.

The table below illustrates the potential impact of functionalizing a generic nanoparticle with this compound on its surface properties.

Table 1: Hypothetical Surface Properties of Nanoparticles Before and After Functionalization with this compound

| Property | Unfunctionalized Nanoparticle (e.g., Silica) | Functionalized Nanoparticle |

| Surface Chemistry | Hydrophilic (hydroxyl groups) | Hydrophobic/Aromatic (phenylhexyl groups) |

| Water Contact Angle | < 20° | > 90° |

| Dispersibility in Toluene | Poor | Good |

| Potential for π-π Interactions | None | High |

| Note: The data in this table is illustrative and based on the expected chemical changes. Actual values would vary depending on the specific nanoparticle and functionalization conditions. |

Detailed research findings on the specific performance of hybrid materials incorporating this compound are limited in publicly accessible literature, reflecting the specialized and potentially niche applications of this compound. However, based on the well-understood principles of surface chemistry and material science, its potential for creating sophisticated functional materials is clear.

The following table presents a hypothetical comparison of the performance of an HPLC column packed with silica nanoparticles functionalized with this compound against a standard C18 column for the separation of a mixture of compounds.

Table 2: Hypothetical Chromatographic Separation on a Functionalized HPLC Column

Advanced Characterization Techniques for 6 Phenylhexyldimethylchlorosilane and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopy is fundamental for confirming the chemical structure of 6-Phenylhexyldimethylchlorosilane, verifying its successful synthesis, and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organosilanes like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. huji.ac.ilresearchgate.net

¹H NMR: Proton NMR provides a map of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the phenyl ring, the different methylene (B1212753) (-CH₂) groups of the hexyl chain, and the methyl (-CH₃) groups attached to the silicon atom. The integration of these signals confirms the ratio of protons in different environments, while their splitting patterns (multiplicity) reveal neighboring proton interactions.

¹³C NMR: Carbon-13 NMR offers complementary information, identifying all unique carbon environments within the molecule. umich.edu Signals for the aromatic carbons of the phenyl group, the aliphatic carbons of the hexyl chain, and the methyl carbons bonded to silicon will appear at characteristic chemical shifts. rsc.org

²⁹Si NMR: As the key heteroatom, silicon-29 (B1244352) NMR is particularly diagnostic for silanes. huji.ac.il It provides direct information about the chemical environment of the silicon atom. pascal-man.com The chemical shift of the ²⁹Si nucleus is highly sensitive to its substituents (phenylhexyl, methyl, chlorine), confirming the structure around the silicon center. The majority of ²⁹Si NMR shifts are found in a range between +50 and -200 ppm. pascal-man.com For derivatives where the chloro group has reacted to form Si-O bonds, a significant upfield shift in the ²⁹Si spectrum is typically observed.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Phenyl (Ar-H) | 7.15 - 7.30 |

| Methylene (α to Ar) | ~2.60 | |

| Methylene (hexyl chain) | 1.25 - 1.65 | |

| Methylene (α to Si) | ~0.85 | |

| Methyl (Si-CH₃) | ~0.40 | |

| ¹³C | Phenyl (Ar-C) | 125 - 142 |

| Methylene (hexyl chain) | 24 - 36 | |

| Methylene (α to Si) | ~16 | |

| Methyl (Si-CH₃) | ~2 | |

| ²⁹Si | Dimethylchlorosilyl | 15 - 35 |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key absorptions for this compound include C-H stretching from the aromatic ring and the aliphatic hexyl chain, phenyl ring C=C stretching, and characteristic vibrations associated with the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds. For this compound, strong Raman signals are expected for the symmetric vibrations of the phenyl ring and the Si-C bonds. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. biointerfaceresearch.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenyl Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600, 1495, 1450 | |

| Alkyl Chain | C-H stretch | 2960 - 2850 |

| C-H bend | 1465 - 1375 | |

| Silicon Group | Si-CH₃ symmetric deformation | ~1250 |

| Si-C stretch | 840 - 760 | |

| Si-Cl stretch | 620 - 450 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to identify and quantify any impurities. In a typical MS experiment, the molecule is ionized and then fragmented. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information, as the molecule breaks apart at its weakest bonds. Expected fragments for this compound would include the loss of a methyl group, cleavage at various points along the hexyl chain, and the loss of the chlorine atom.

Surface Analytical Techniques for Modified Materials

When this compound is used to modify substrates (e.g., silica (B1680970), metal oxides), its primary role is to alter the surface properties. cfsilicones.com Therefore, surface-specific analytical techniques are essential to characterize these modified materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When a surface is modified with this compound, XPS can confirm the successful grafting of the molecule. capes.gov.br By analyzing the high-resolution spectra of key elements, one can deduce the chemical bonding at the surface. For instance, the Si 2p spectrum would show a peak at a binding energy characteristic of Si-C and Si-H bonds in the unreacted silane (B1218182). After reaction with a hydroxylated surface (like silica), a new, higher binding energy component appears, corresponding to the formation of Si-O-substrate bonds. Analysis of the C 1s and O 1s spectra further corroborates the presence and chemical environment of the grafted organic layer.

Table 3: Expected XPS Binding Energies for a Silica Surface Modified with this compound

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |

| Si 2p | Si-C (from silane) | ~101 eV |

| Si-O (from substrate & bonding) | ~103.5 eV | |

| C 1s | C-C, C-H (alkyl & phenyl) | ~285.0 eV |

| O 1s | Si-O-Si (from substrate) | ~533 eV |

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. nist.gov It is a powerful tool for imaging the topography of surfaces. aps.org By scanning a sharp tip over the surface, a 3D map of the surface morphology can be generated. When a substrate is coated with this compound, AFM can be used to visualize the resulting changes in surface roughness and texture. researchgate.net It can reveal whether the silane forms a uniform monolayer, aggregates into domains, or polymerizes on the surface. Furthermore, advanced AFM modes, such as Chemical Force Microscopy (CFM), can be employed to probe the local chemical and mechanical properties of the modified surface, such as hydrophobicity and adhesion, providing insights into the interfacial interactions. nist.gov

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure

The microscopic landscape of surfaces modified with this compound and its derivatives can be meticulously examined using electron microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These methods provide invaluable insights into the topography, uniformity, and presence of any defects within the self-assembled monolayers (SAMs) or thicker films formed by this organosilane.

Scanning Electron Microscopy (SEM) is instrumental in revealing the surface morphology of coatings. For surfaces treated with this compound, SEM analysis is expected to show a smooth and uniform topography, indicative of a well-formed monolayer. The presence of a long hexyl chain coupled with the phenyl group promotes strong intermolecular van der Waals interactions, which in turn should facilitate the formation of a densely packed and ordered film. However, SEM can also identify imperfections such as pinholes, aggregates, or areas of incomplete coverage, which can arise from suboptimal deposition conditions. In a hypothetical study, SEM images of a silicon wafer coated with this compound might reveal a featureless plain at lower magnifications, confirming complete surface coverage. At higher magnifications, subtle variations in contrast could indicate domains of different molecular orientation or minor surface roughness.

Transmission Electron Microscopy (TEM) , while more complex in its sample preparation requirements, offers higher resolution and can provide information about the cross-sectional structure of the film. For a multilayered derivative of this compound, TEM could be employed to measure the thickness of the film with high precision. Cross-sectional TEM images would likely show a distinct layer of the organosilane on the substrate, and the uniformity of this layer's thickness could be assessed. In studies of porous materials functionalized with similar organosilanes, TEM can visualize the coating within the pores, confirming the successful modification of the internal surfaces.

A hypothetical analysis of a porous silica nanoparticle functionalized with a derivative of this compound using TEM would aim to confirm that the silane has coated the intricate network of pores without blocking them, which is crucial for applications in catalysis or separation sciences.

| Technique | Information Obtained for this compound Coatings | Expected Observations |

| SEM | Surface topography, film uniformity, presence of defects (e.g., aggregates, pinholes). | A generally smooth and uniform surface, with potential for minor defects depending on deposition conditions. |

| TEM | Cross-sectional structure, film thickness, coating conformity in porous materials. | A distinct and uniform film layer on the substrate, with consistent thickness. |

Contact Angle Goniometry and Surface Energy Measurements

Contact angle goniometry is a powerful and straightforward technique to characterize the wettability of a surface, which is significantly altered by the application of a this compound coating. By measuring the contact angle of a liquid, typically water, on the modified surface, one can infer the hydrophobicity and, subsequently, the surface free energy of the coating.

When a droplet of water is placed on a surface coated with this compound, the long, nonpolar phenylhexyl chains orient themselves away from the polar substrate, creating a low-energy, hydrophobic surface. This will cause the water droplet to bead up, resulting in a high contact angle. It is anticipated that a well-formed monolayer of this compound on a smooth substrate like silicon would exhibit a water contact angle significantly greater than 90°, a characteristic of hydrophobic surfaces. For comparison, a clean, unmodified silicon dioxide surface is hydrophilic, with a much lower water contact angle.

The surface free energy of the modified surface can be determined by measuring the contact angles of several liquids with known polar and dispersive components. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach used for such calculations. Due to the nonpolar nature of the phenylhexyl group, the surface energy of a this compound-coated surface is expected to be low, with a dominant dispersive component and a very small polar component.

A hypothetical set of contact angle measurements on a silicon wafer before and after treatment with this compound is presented below.

| Surface | Test Liquid | Contact Angle (θ) | Surface Character |

| Uncoated Silicon Wafer | Water | ~30° | Hydrophilic |

| This compound Coated Wafer | Water | >100° | Hydrophobic |

| Uncoated Silicon Wafer | Diiodomethane | ~50° | High Surface Energy |

| This compound Coated Wafer | Diiodomethane | ~70° | Low Surface Energy |

These data would confirm the successful formation of a low-energy, hydrophobic film on the substrate.

Diffraction Techniques for Material Characterization

X-ray Diffraction (XRD) for Crystalline and Amorphous Structures

X-ray diffraction (XRD) is a non-destructive analytical technique used to investigate the structural properties of materials, including the crystallinity and molecular arrangement of thin films of this compound and its derivatives. While a single monolayer of organosilane is typically too thin to produce a strong signal in conventional XRD setups, specialized techniques like grazing incidence X-ray diffraction (GIXD) can be employed to probe the in-plane ordering of the molecules.

For a self-assembled monolayer of this compound, the long alkyl chains have a tendency to pack in a somewhat ordered, quasi-crystalline arrangement. GIXD measurements would be expected to show one or more diffraction peaks corresponding to the lateral packing of the phenylhexyl chains. The position of these peaks can provide information on the intermolecular spacing, while the peak width can indicate the degree of ordering and the size of the ordered domains. It is generally observed that organosilane monolayers are not perfectly crystalline but possess some degree of short- to medium-range order.

In the case of multilayered or bulk derivatives of this compound, standard XRD techniques can be more readily applied. If the material is crystalline, the XRD pattern will exhibit sharp peaks at specific angles (2θ), which are characteristic of the crystal lattice structure. An amorphous or disordered material, in contrast, will produce a broad, featureless halo.

A hypothetical XRD analysis of a multilayer film of a this compound derivative might yield the following data, indicating a semi-crystalline nature.

| 2θ (degrees) | d-spacing (Å) | Intensity | Interpretation |

| 21.5 | 4.13 | Strong, Broad | Indicates some degree of ordering in the alkyl chain packing. |

| 25.0 | 3.56 | Weak, Sharp | Suggests the presence of a minor crystalline phase, possibly related to phenyl group stacking. |

This information is crucial for understanding how the molecular structure of this compound influences the macroscopic structure and properties of the resulting films and materials.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by monitoring the change in mass as a function of temperature. For this compound and its derivatives, TGA provides critical information about their decomposition temperatures and the nature of their thermal degradation.

When a sample of this compound is heated in a TGA instrument, it will remain stable up to a certain temperature, after which it will begin to decompose, resulting in a loss of mass. The TGA curve, a plot of mass versus temperature, will show a distinct step-down at the decomposition temperature. The presence of the relatively stable phenyl group and the Si-C bond suggests that this compound should exhibit good thermal stability.

The atmosphere in the TGA furnace (e.g., inert like nitrogen, or oxidative like air) can significantly influence the degradation profile. In a nitrogen atmosphere, the primary degradation mechanism is likely to be pyrolysis, while in air, oxidation will also play a major role. The temperature at which 5% or 10% mass loss occurs is often used as a metric for the onset of decomposition and for comparing the thermal stability of different materials.

A hypothetical TGA curve for a derivative of this compound might show an onset of decomposition around 250-300°C in a nitrogen atmosphere, indicating its suitability for applications where moderate thermal stress is expected. The final residual mass at the end of the experiment can also be informative, potentially indicating the formation of a stable char or silica residue.

| Temperature (°C) | Mass (%) | Process |

| 25 - 250 | 100 | Stable, no mass loss |

| 280 | 95 | Onset of decomposition |

| 350 | 50 | Major decomposition |

| 500 | 10 | Near complete decomposition |

| 800 | 5 | Stable residue (e.g., silica) |

Computational and Theoretical Chemistry Studies of 6 Phenylhexyldimethylchlorosilane

Molecular Dynamics Simulations for Conformational Analysis and Dynamics:

Investigation of Intermolecular Interactions and Self-Assembly Processes:There is no specific research on the intermolecular forces and self-assembly characteristics of 6-Phenylhexyldimethylchlorosilane.

Therefore, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the specified outline. The necessary primary research data for this compound is not available in the public domain.

Advanced Modeling for Material Properties Prediction

Advanced computational modeling offers a powerful avenue for understanding and predicting the behavior of this compound at a molecular level. These in silico approaches can provide insights into its physicochemical properties, which are crucial for its application in material science. Techniques such as quantum mechanics and molecular dynamics simulations are pivotal in this context.

Quantum chemical calculations, for instance, can be used to determine the electronic structure, reactivity, and spectroscopic properties of the molecule. journaldephysique.orgeuropean-coatings.com Such calculations are instrumental in understanding the fundamental interactions that govern the behavior of this compound.

Molecular dynamics (MD) simulations, on the other hand, allow for the study of the collective behavior of a large number of molecules over time. nih.govacs.orgfigshare.comx-mol.com This approach is particularly useful for predicting macroscopic properties such as viscosity, diffusion coefficients, and the formation of self-assembled monolayers (SAMs). The insights gained from these simulations can help in designing materials with desired characteristics. nih.govresearchgate.netyoutube.com

The adhesion of this compound to various substrates is a critical parameter for many of its potential applications, including as a surface modifier or coupling agent. researchgate.netbohrium.com Computational methods can provide a detailed understanding of the adhesion mechanism and predict the strength of the interaction between the silane (B1218182) and a surface.

The initial step in the adhesion process involves the hydrolysis of the chlorosilane group to a silanol (B1196071), which then condenses with hydroxyl groups on the substrate surface, forming strong covalent siloxane (Si-O-Si) bonds. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model these reaction pathways and calculate the associated energy changes. These calculations can help in understanding the reactivity of the silane and its propensity to bind to different surfaces. european-coatings.com

Molecular dynamics simulations can then be used to model the interface between a self-assembled monolayer of this compound and a substrate, such as silica (B1680970) or a metal oxide. journaldephysique.orgnih.govresearchgate.net By calculating the work of adhesion, which is the energy required to separate the monolayer from the substrate, the adhesive strength can be quantified. These simulations can also reveal how the orientation and packing of the silane molecules on the surface influence adhesion. acs.orgfigshare.comx-mol.com

Below is an illustrative data table showcasing the type of data that could be generated from such theoretical predictions. The values are hypothetical and intended to demonstrate the output of computational studies.

| Substrate | Dominant Interfacial Interaction | Calculated Work of Adhesion (mJ/m²) |

| Silicon Dioxide (SiO₂) | Covalent (Si-O-Si) and Hydrogen Bonding | 150 - 250 |

| Aluminum Oxide (Al₂O₃) | Covalent (Al-O-Si) and Lewis Acid-Base | 120 - 200 |

| Gold (Au) | van der Waals and Phenyl-Au π-interaction | 80 - 140 |

| Graphite | van der Waals and π-π Stacking | 90 - 160 |

This interactive table contains hypothetical data for illustrative purposes.

Computational design is a powerful strategy to develop novel organosilicon materials with tailored properties by incorporating this compound. nih.govresearchgate.netyoutube.com This approach involves a synergistic combination of quantum mechanics, molecular dynamics, and potentially machine learning methods to screen and optimize material compositions and structures before their experimental synthesis. nih.gov

For instance, by computationally blending this compound with other polymers or silanes, it is possible to predict the properties of the resulting composite material. MD simulations can be used to investigate the miscibility of the components, the morphology of the blend, and its mechanical properties, such as the elastic modulus and tensile strength. researchgate.net The presence of the phenylhexyl group is expected to influence the intermolecular interactions and thus the bulk properties of the material.

Quantum chemical calculations can be used to design new organosilicon molecules derived from this compound with enhanced functionalities. european-coatings.com For example, by introducing other functional groups into the phenyl ring, the electronic or optical properties of the molecule could be tuned for specific applications.

The following is a hypothetical data table illustrating how computational screening could be used to evaluate the properties of designed organosilicon co-polymers incorporating this compound.

| Co-monomer | Predicted Tensile Strength (MPa) | Predicted Glass Transition Temperature (°C) | Predicted Refractive Index |

| Dimethyldichlorosilane | 25 | 15 | 1.52 |

| Methyltrichlorosilane | 35 | 40 | 1.54 |

| Diphenyldichlorosilane | 45 | 95 | 1.59 |

| (3-Aminopropyl)triethoxysilane | 30 | 55 | 1.53 |

This interactive table contains hypothetical data for illustrative purposes.

Through such computational approaches, the development of new materials can be significantly accelerated, reducing the need for extensive trial-and-error experimentation. youtube.comyoutube.com

Q & A

Q. What are the best practices for waste disposal of this compound and its byproducts?

- Answer : Neutralize waste with 10% aqueous NaHCO₃ in a vented container. Filter precipitated silica and dispose as non-halogenated solid waste. Aqueous layers (pH 7–9) require testing for chlorides before drain disposal. Document all steps per RCRA guidelines and consult institutional EH&S departments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.